molecular formula C2H3F3N2O B074482 Trifluoroacetohydrazide CAS No. 1538-08-5

Trifluoroacetohydrazide

Cat. No. B074482
CAS RN: 1538-08-5
M. Wt: 128.05 g/mol
InChI Key: OFUCCBIWEUKISP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Trifluoroacetohydrazide derivatives, such as 1-Trifluoroacetyl-2-(4-aminophenyl)hydrazide, has been achieved through the reaction of 4-nitrophenylhydrazide with trifluoroacetyl anhydride. Optimal reaction conditions have been established to yield these compounds, which are characterized using techniques like 1H NMR, IR, MS, and elemental analysis (Liu Yu-ting, 2005).

Molecular Structure Analysis

The molecular structure of Trifluoroacetohydrazide compounds is elucidated through various spectroscopic methods, ensuring the correct identification of synthesized materials. Structural determinations are crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

Trifluoroacetohydrazide participates in diverse chemical reactions, showcasing its versatility in organic synthesis. For instance, reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with amines lead to the synthesis of Trifluoromethylated 4-Pyridones and Aminoenones, highlighting the compound's reactivity towards nucleophilic attack and cyclization (V. V. Fedin et al., 2022).

Physical Properties Analysis

The physical properties of Trifluoroacetohydrazide derivatives, such as melting points, boiling points, and solubility, are determined through standard laboratory techniques. These properties are influenced by the molecular structure and are critical for applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of Trifluoroacetohydrazide, including acidity, basicity, reactivity towards other chemical species, and stability under various conditions, are thoroughly investigated. Studies reveal that Trifluoroacetic acid-mediated reactions, for example, play a significant role in the synthesis of complex organic molecules, demonstrating the compound's utility as a reagent and catalyst in organic synthesis (Kelin Li et al., 2005).

Scientific Research Applications

  • Liquid Chromatography-Mass Spectrometry (LC-MS) of Proteins :

    • TFA is widely used as a mobile phase additive for protein analysis in reversed phase liquid chromatography (RPLC). It provides symmetrical and narrow peak shapes but can decrease mass spectrometric sensitivity. Alternatives like 10mM formate buffer pH 3 were found to be promising for improving MS sensitivity by 5 times compared to TFA (Bobály et al., 2015).
  • Catalysis in Organic Synthesis :

    • Scandium Trifluoromethanesulfonate is an effective Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. It is especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
  • Synthesis Applications of TFA :

    • TFA is used in organic synthesis as a solvent, catalyst, and reagent, aiding in various chemical transformations such as rearrangements, deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).
  • Safety and Toxicity Considerations :

    • There is a report of a case study involving dermal exposure to TFA, highlighting the differences in toxicity between TFA and hydrofluoric acid. The study suggests that while structurally similar, TFA does not appear to have similar toxicity as hydrofluoric acid (Sun & Corbett, 2017).
  • Use in Medicinal Chemistry :

    • Trifluoromethyl groups, like those in TFA, have significant application areas in pharmaceuticals, including analgesics, anesthetics, cardiovascular drugs, and anti-infective therapeutics (Jeschke et al., 2007).

Safety And Hazards

Trifluoroacetohydrazide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,2-trifluoroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUCCBIWEUKISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281969
Record name 2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroacetohydrazide

CAS RN

1538-08-5
Record name 1538-08-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetic acid hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
N Ramesh, M Gangadhara Rao, A Vasu Babu… - Research on Chemical …, 2017 - Springer
… A simple and convenient method was developed for synthesis of N′-benzylidene-2,4,5-trifluoroacetohydrazide derivatives by condensation of trifluoroacetohydrazide with different …
Number of citations: 3 link.springer.com
S Du, LC Wang, Z Yang, Z Chen… - Advanced Synthesis & …, 2020 - Wiley Online Library
… Funabiki described a synthetic method of trifluoromethyl-substituted 1,2,4-triazoles, which involved the in-situ generation of 2,2,2-trifluoroacetohydrazide from the reaction of ethyl 2,2,2-…
Number of citations: 25 onlinelibrary.wiley.com
Z Yuan, S Chen, Z Weng - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
One-pot synthesis of trifluoromethylated bis(indolyl)arylmethanes through copper-catalyzed reaction of 2-arylindoles with 2,2,2-trifluoroacetohydrazide is described. This viable …
Number of citations: 7 pubs.rsc.org
H Yang, SN Lu, Y Song, Z Chen, XF Wu - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… Traditionally, the reaction of ethyl 2,2,2-trifluoroacetate with hydrazine hydrate could generate 2,2,2-trifluoroacetohydrazide, which reacted with amidines to afford trifluoromethyl-1,2,4-…
Number of citations: 20 pubs.rsc.org
Y Dan-oh, H Matta, J Uemura, H Watanabe… - Bulletin of the …, 1995 - journal.csj.jp
… silicagel column chromatography to give trifluoroacetohydrazide N-arylimides 18, 19, or 20. … Into a solution of trifluoroacetohydrazide N-arylimide (3.74 mmol) in CH3CN(10 ml), trityl …
Number of citations: 48 www.journal.csj.jp
C Wang, DD Zhou, YW Gan, XW Zhang… - National Science …, 2021 - academic.oup.com
3-Ethyl-5-trifluoromethyl-1,2,4-triazole is synthesized by a one-pot reaction. Using this asymmetric triazole ligand bearing one trifluoromethyl and one ethyl as side groups, we construct …
Number of citations: 24 academic.oup.com
AA Berezin, G Zissimou… - The Journal of …, 2014 - ACS Publications
… Disappointingly, the use of aceto- or trifluoroacetohydrazide (19f or 19g, respectively) gave low to moderate yields (17–35%) of the desired 1-phenyl-1-(2-nitroaryl)aceto- and -…
Number of citations: 79 pubs.acs.org
AK Chinnam, RJ Staples, JM Shreeve - Organic Letters, 2020 - ACS Publications
The chemical reactivity of 1-amino-1-hydrazino-2,2-dinitroethylene with a carboxylic acid for the construction of structurally interesting energetic triazoles and their energetic salts is …
Number of citations: 20 pubs.acs.org
RH Groth - 1956 - search.proquest.com
… In the present investigation, the trifluoroacetohydrazide, CF^CONHNI^ … , was prepared from the trifluoroacetohydrazide and O … The bis-trifluoroacetohydrazide was prepared both from …
Number of citations: 3 search.proquest.com
BR Thorat, RK Jagtap, P Pansare, D Shelke, RG Atram… - researchgate.net
… Add 32 mg (0.27 mmol) of 2,2,2trifluoroacetohydrazide (3d) in above solution with stirring and catalytic amount of acetic acid. Reflux the reaction mixture in water at about 75 minutes. …
Number of citations: 2 www.researchgate.net

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